Nuarimol

Description

Properties

IUPAC Name |

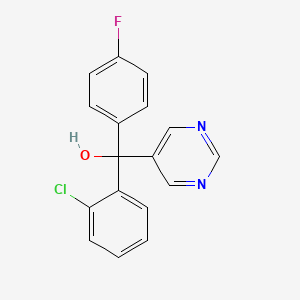

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGTCDSBGMXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042220 | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63284-71-9 | |

| Record name | Nuarimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nuarimol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NUARIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7K80U0CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine ring is synthesized via cyclization reactions, a common strategy for heterocyclic compounds. A plausible route involves:

- Condensation of aldehydes and amidines : Reacting 2-chlorobenzaldehyde and 4-fluorobenzaldehyde with guanidine derivatives under basic conditions to form the pyrimidine scaffold.

- Cyclization catalysts : Employing bases such as sodium hydroxide or potassium carbonate to facilitate ring closure.

Industrial Production Optimization

Large-scale manufacturing prioritizes yield and purity through:

- Reagent purity : High-purity aldehydes and amidines minimize side reactions.

- Temperature control : Maintaining 80–120°C during cyclization to optimize reaction kinetics.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 100°C | Maximizes cyclization |

| Catalyst Concentration | 1.5 eq. NaOH | Reduces byproducts |

| Reaction Time | 6–8 hours | Ensures completion |

Analytical Validation of Synthesis

Post-synthesis analysis ensures compliance with regulatory standards:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular ion peaks at m/z 314.74.

- Nuclear Magnetic Resonance (NMR) : Characterizes substituent positions via ¹H and ¹³C spectra.

- Purity assays : HPLC with UV detection (λ = 254 nm) verifies >98% purity.

Comparative Analysis with Analogous Fungicides

Challenges in this compound Synthesis

Chemical Reactions Analysis

Types of Reactions: Nuarimol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic breakdown and environmental degradation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated compounds .

Scientific Research Applications

Scientific Research Applications

Nuarimol's applications span various scientific domains:

Chemistry

- Reference Standard : Used in analytical chemistry for method development and validation, particularly in liquid chromatography and mass spectrometry.

Biology

- Fungal Growth Studies : Investigated for its effects on fungal metabolism and growth patterns.

Medicine

- Antifungal Drug Development : Insights from this compound's mode of action contribute to the development of new antifungal therapies.

Agriculture

- Fungicidal Formulations : Employed in research to create novel formulations and study environmental impacts on non-target organisms.

Environmental Persistence

A study evaluated the persistence of this compound in barley grains during malting processes. It was found that this compound exhibited high persistence, with half-lives ranging from 408 to 958 days, indicating significant environmental stability . This persistence raises concerns regarding potential residues in food products.

Toxicological Effects

Research on Wistar rats demonstrated that this compound induces hepatocyte proliferation without causing significant necrosis, contrasting with other pesticides like DDT which showed more severe liver damage. This suggests that while this compound has mitogenic effects, it may pose lower risks for liver carcinogenesis compared to more harmful substances .

Enantioselective Separation

A method developed for the enantioselective determination of this compound highlighted its effectiveness in distinguishing between its enantiomers in agricultural products. The study utilized liquid chromatography-tandem mass spectrometry, achieving high recovery rates and low matrix effects across various fruits and vegetables .

Mechanism of Action

Nuarimol exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It targets the enzyme sterol 14α-demethylase, which is involved in the demethylation of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mode of action is similar to other sterol demethylation inhibitors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs in the Pyrimidine Class

Nuarimol shares structural and functional similarities with other pyrimidine derivatives:

Structural-Activity Relationships :

- Fungal vs. Plant Systems : this compound, triarimol, and fenarimol inhibit fungal growth at lower concentrations (IC₅₀ < 1 mg/L) compared to ancymidol and EL 509 (IC₅₀ > 10 mg/L) . However, ancymidol is more potent in higher plants, highlighting divergent ent-kaurene oxidase interactions between fungi and plants.

- Substituent Effects : Fluorine and chlorine substituents enhance fungicidal specificity. This compound’s 4-fluorophenyl group improves binding to fungal cytochrome P450 enzymes .

Comparison with Triazole Fungicides

Triazole fungicides (e.g., propiconazole, myclobutanil) also inhibit sterol biosynthesis but differ in residue impacts:

Binding Affinity and Pharmacokinetics

This compound exhibits moderate-to-high binding to human serum albumin (HSA):

Comparison :

Environmental and Analytical Performance

Environmental Behavior:

- Degradation Pattern : Clusters with heptachlor and dichlorvos in PCA analysis, suggesting similar degradation pathways .

- Residue Carryover : 26% retention in brewing spent grains vs. 55% for atrazine .

Analytical Performance in LC/MS:

| Compound | Prediction Error (vs. Standards) |

|---|---|

| This compound | 1.3× (best-performing) |

| Deoxynivalenol-15-acetate | 62× (worst-performing) |

Toxicological Profile

- Cytological Effects : Induces vacuolization and lipid accumulation in Ustilago avenae sporidia, more severe than imazalil nitrate .

Biological Activity

Nuarimol, a compound with the chemical formula C17H12ClFN2O, is primarily recognized for its use as a fungicide. Its biological activity has been studied in various contexts, including its efficacy against plant pathogens and its environmental persistence. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound belongs to the class of phenylamide fungicides and is characterized by its specific molecular structure. The compound's properties include:

- Molecular Weight : 306.74 g/mol

- Chemical Structure : Contains a chloro and a fluorine atom.

- Solubility : Moderately soluble in organic solvents.

Antifungal Efficacy

This compound exhibits significant antifungal activity against various fungal species that affect crops. Research indicates that it acts by inhibiting the synthesis of fungal cell walls, thereby preventing growth and reproduction.

Table 1: Efficacy Against Fungal Pathogens

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Botrytis cinerea | 0.5 µg/mL |

| Fusarium oxysporum | 1.0 µg/mL |

| Phytophthora infestans | 0.2 µg/mL |

The above table summarizes the MIC values for this compound against key plant pathogens, demonstrating its potential as an effective fungicide.

Environmental Persistence

This compound has been noted for its high persistence in the environment. A study on pesticide residues indicated that this compound has a half-life ranging from 408 to 958 days in barley spent grains, highlighting its long-term presence in agricultural settings .

Table 2: Persistence Data for this compound

| Substance | Half-Life (Days) |

|---|---|

| This compound | 408 - 958 |

| Propiconazole | 244 - 600 |

| Malathion | <30 |

This table illustrates the comparative persistence of this compound alongside other commonly used fungicides.

Case Study 1: Agricultural Use and Impact

In a controlled study involving barley crops treated with this compound, researchers monitored the effects on both fungal pathogens and non-target organisms. The results showed a substantial reduction in fungal infection rates while also assessing the impact on beneficial microorganisms in the soil.

- Results :

- Reduction in fungal infections by 70% .

- Minimal impact on beneficial soil bacteria, indicating selective toxicity.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of this compound exposure on non-target species. The study focused on aquatic organisms due to the potential runoff from agricultural fields.

Q & A

Q. What are the structural characteristics of nuarimol, and how do they influence its fungicidal activity?

this compound [(±)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol] features a pyrimidine ring, two substituted benzene rings (chlorinated and fluorinated), and a hydroxyl group. Its crystal structure (monoclinic, P2₁/n space group) reveals dihedral angles of 71.10°–89.30° between the pyrimidine and aromatic rings, creating a non-planar conformation. This geometry facilitates intermolecular interactions (O–H⋯N, C–H⋯F hydrogen bonds) that stabilize its crystalline form and may influence binding to fungal targets . The stereoelectronic effects of chlorine and fluorine substituents enhance its bioavailability and resistance to metabolic degradation .

Q. What is the mode of action of this compound in inhibiting fungal growth?

this compound inhibits sterol biosynthesis in fungi by targeting cytochrome P450-dependent C14-demethylase (CYP51), disrupting ergosterol production. This leads to compromised cell membrane integrity and impaired hyphal growth. Studies on Gibberella fujikuroi demonstrate that this compound also inhibits ent-kaurene oxidase, a key enzyme in gibberellin biosynthesis, which explains its dual role in suppressing fungal growth and plant hormone interference . Comparative assays with triazole fungicides (e.g., propiconazole) show structural specificity, as substitutions on the pyrimidine ring modulate binding affinity .

Q. What analytical methods are recommended for quantifying this compound residues in agricultural and environmental samples?

- Chromatography : Gas chromatography with ion-trap mass spectrometry (GC/ITMS) in selected ion monitoring (SIM) mode is widely used for residue analysis in barley, malt, and soil. Detection limits range from 0.01–0.05 mg/kg .

- Enantioseparation : Affinity electrokinetic chromatography (AEKC) with human serum albumin (HSA) as a chiral selector resolves this compound enantiomers. Optimal conditions: 50 mM Tris buffer (pH 7.3), 160 μM HSA, 30°C, and 15 kV voltage. Binding parameters (n₁ = 0.84, K₁ = 9.7 × 10³ M⁻¹) indicate moderate enantiomer-protein interactions .

Advanced Research Questions

Q. How can contradictory data on this compound-induced hepatotoxicity in rodent models be reconciled?

In Wistar rats, low-dose this compound (31.5 mg/kg/day) transiently increased hepatocyte proliferation (DNA synthesis) without hepatomegaly, suggesting adaptive regeneration. Higher doses (125 mg/kg/day) caused necrosis and persistent liver enlargement, indicative of toxicity. These dose-dependent effects imply a threshold for hepatomitogenic vs. cytotoxic responses. Researchers should design studies with:

Q. How does this compound’s efficacy vary in field trials against resistant fungal strains, and what experimental designs optimize these assessments?

In banana plantations, this compound (Trimidal) showed comparable efficacy to propiconazole against Mycosphaerella musicola (Cercosporiose) in benzimidazole-resistant strains. Key design considerations:

- Randomized block trials : Assign treatments (e.g., this compound at 2 kg/ha) to plots with uniform disease pressure .

- Resistance monitoring : Pair fungicide efficacy data with molecular assays (e.g., CYP51 mutations) to correlate field performance with resistance mechanisms .

- Disease scoring : Use standardized scales (e.g., P.J.F.N. leaf index) to quantify lesion progression .

Q. What methodological challenges arise when interpreting this compound’s residue kinetics during beer brewing?

this compound residues decline by 49% during malting (steeping, germination, kilning), with half-lives of 1,533 days in stored malt. Challenges include:

- Matrix effects : Spent grain adsorption (26–42% removal) complicates wort residue quantification .

- Thermal stability : Unlike propiconazole, this compound resists degradation during boiling (≤10% loss), necessitating GC/ITMS for trace detection .

- Fermentation interference : this compound does not inhibit yeast metabolism (unlike triazoles), requiring LC-MS/MS to distinguish microbial vs. chemical degradation .

Q. How do structural modifications to this compound’s pyrimidine ring alter its activity spectrum and environmental persistence?

Replacing the 4'-fluoro group with methoxy (e.g., fenarimol) increases soil adsorption (log POW = 3.2 vs. 2.8 for this compound), prolonging half-life. Conversely, substituting chlorine with cyclopropyl (e.g., ancymidol) shifts activity from fungi to plants by altering CYP51 binding kinetics . Computational modeling (e.g., molecular docking) and QSAR analysis are recommended to predict substituent effects on target affinity and non-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.